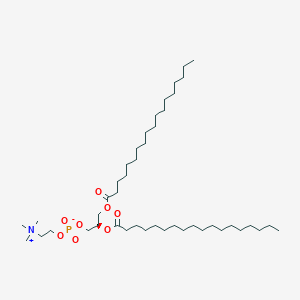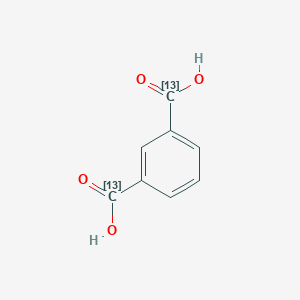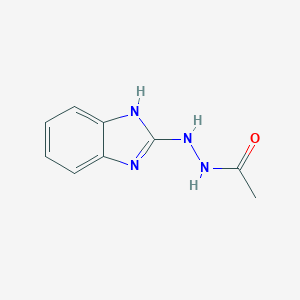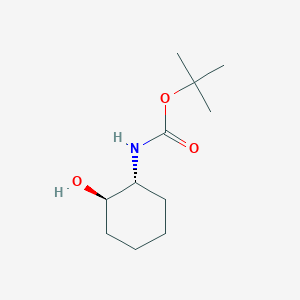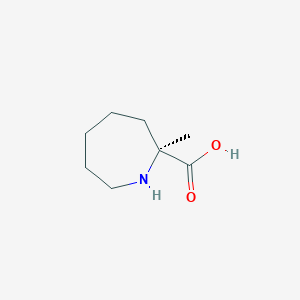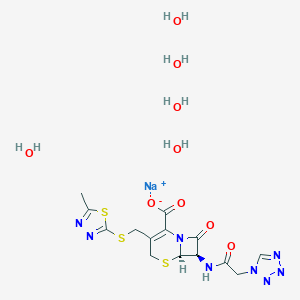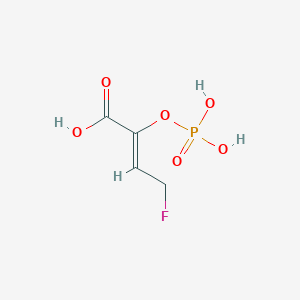
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid, commonly known as F-2-PB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. F-2-PB is a phosphonate derivative that has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The neuroprotective effects of F-2-PB are thought to be mediated by its ability to activate the Nrf2-ARE signaling pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. F-2-PB has been shown to upregulate the expression of Nrf2 and its downstream targets, including heme oxygenase-1 and glutathione peroxidase. This leads to increased antioxidant capacity and reduced oxidative stress in the brain.
Biochemical and Physiological Effects
F-2-PB has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation in the brain, as well as protect against neuronal cell death. F-2-PB has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, F-2-PB has been found to have a good safety profile and low toxicity.
実験室実験の利点と制限
One of the main advantages of using F-2-PB in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms underlying neurological disorders and for developing new treatments. In addition, F-2-PB has been found to have a good safety profile and low toxicity, which makes it suitable for use in animal models.
One of the limitations of using F-2-PB in lab experiments is its low solubility in water, which can make it difficult to administer. In addition, the synthesis method for F-2-PB is complex and has a low overall yield, which can make it expensive to produce.
将来の方向性
There are several future directions for research on F-2-PB. One area of research is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop more efficient synthesis methods for F-2-PB that can increase its overall yield and reduce its cost. Finally, future research could focus on developing new derivatives of F-2-PB that have improved solubility and bioavailability.
合成法
The synthesis of F-2-PB involves a multi-step process that starts with the reaction of ethyl 4-fluoroacetoacetate with diethyl phosphite to produce ethyl 4-fluoro-3-oxobutanoate. This intermediate is then reacted with hydroxylamine hydrochloride to produce ethyl 4-fluoro-3-hydroxybutanoate, which is then treated with triphosgene to produce (Z)-4-fluoro-2-phosphonooxybut-2-enoic acid. The overall yield of this synthesis method is around 25%.
科学的研究の応用
F-2-PB has been extensively studied for its potential therapeutic applications in neurological disorders. It has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. F-2-PB has been shown to protect against neuronal cell death in animal models of Alzheimer's disease and Parkinson's disease. In addition, F-2-PB has been studied for its potential use in treating ischemic stroke and traumatic brain injury.
特性
CAS番号 |
112505-10-9 |
|---|---|
製品名 |
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid |
分子式 |
C4H6FO6P |
分子量 |
200.06 g/mol |
IUPAC名 |
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid |
InChI |
InChI=1S/C4H6FO6P/c5-2-1-3(4(6)7)11-12(8,9)10/h1H,2H2,(H,6,7)(H2,8,9,10)/b3-1- |
InChIキー |
VBDHHJPTZBTOGT-IWQZZHSRSA-N |
異性体SMILES |
C(/C=C(/C(=O)O)\OP(=O)(O)O)F |
SMILES |
C(C=C(C(=O)O)OP(=O)(O)O)F |
正規SMILES |
C(C=C(C(=O)O)OP(=O)(O)O)F |
同義語 |
3-(fluoromethyl)phosphoenolpyruvate 3-FMPEP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



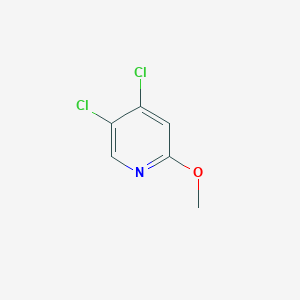
![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)
